3,6-Dichloroquinoline
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Overview
Description
3,6-Dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 3rd and 6th positions of the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloroquinoline can be synthesized through several methods, including:
Gould–Jacobs Reaction: This method involves the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation.
Microwave-Assisted Synthesis: This green chemistry approach uses microwave irradiation to synthesize quinoline derivatives efficiently, reducing reaction time and energy consumption.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gould–Jacobs reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, forming quinoline-para-quinones and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products:
Substitution Products: Various substituted quinolines with potential biological activities.
Oxidation Products: Quinoline-para-quinones and related compounds.
Scientific Research Applications
3,6-Dichloroquinoline has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in the development of bioactive molecules with antimicrobial, anticancer, and antiviral properties.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . Molecular docking studies have shown that quinoline derivatives can effectively bind to targets like PI3K enzyme, leading to anticancer effects .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
2-Chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of heterocyclic compounds with pharmacological activities.
Uniqueness of 3,6-Dichloroquinoline:
Reactivity: The specific positioning of chlorine atoms at the 3rd and 6th positions enhances its reactivity compared to other dichloroquinoline derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules and industrial chemicals.
Properties
Molecular Formula |
C9H5Cl2N |
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Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,6-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
InChI Key |
NXJFGHKGRTUJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Cl |
Origin of Product |
United States |
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